Cas no 313371-38-9 (3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide)

3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide structure
313371-38-9 structure
Product Name:3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
CAS No:313371-38-9
MF:C20H15ClN2O2
MW:350.798303842545
CID:6057037
PubChem ID:1191200
Update Time:2025-07-23

3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
    • 3-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
    • 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide
    • EU-0037541
    • SR-01000389811-1
    • Oprea1_690618
    • AKOS002374720
    • 313371-38-9
    • F0015-0904
    • SR-01000389811
    • 3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
    • ZINC00954858
    • Inchi: 1S/C20H15ClN2O2/c1-2-23-17-10-9-16(14-7-4-8-15(18(14)17)20(23)25)22-19(24)12-5-3-6-13(21)11-12/h3-11H,2H2,1H3,(H,22,24)
    • InChI Key: OUCHGUFADSRMLY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1C=CC2=C3C=1C=CC=C3C(N2CC)=O)=O

Computed Properties

  • Exact Mass: 350.0822054g/mol
  • Monoisotopic Mass: 350.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 49.4Ų

3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide Pricemore >>

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Additional information on 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide

Research Brief on 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide (CAS: 313371-38-9)

The compound 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide (CAS: 313371-38-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent inhibitor of specific protein-protein interactions (PPIs) involved in inflammatory pathways. The tricyclic core structure of the molecule, combined with the chloro-benzamide moiety, confers high binding affinity to target proteins such as NF-κB and STAT3, which are critical regulators of inflammation and cancer progression. Computational docking studies and molecular dynamics simulations have further elucidated the binding modes, revealing key interactions with hydrophobic pockets and hydrogen bonding networks.

In vitro and in vivo evaluations have demonstrated promising anti-inflammatory and anti-proliferative effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MCF-7. Additionally, preclinical models of rheumatoid arthritis showed significant reduction in inflammatory markers upon treatment with the compound, suggesting its potential as a dual-action therapeutic agent.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of the compound. Recent pharmacokinetic studies indicate moderate bioavailability and rapid clearance, necessitating further structural modifications to enhance metabolic stability. Researchers are exploring prodrug strategies and nanoformulations to address these limitations while maintaining the compound's efficacy.

In conclusion, 3-chloro-N-{2-ethyl-3-oxo-2-azatricyclo6.3.1.0^{4,12}dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on translational studies to evaluate its clinical potential and explore synergistic effects with existing therapies.

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